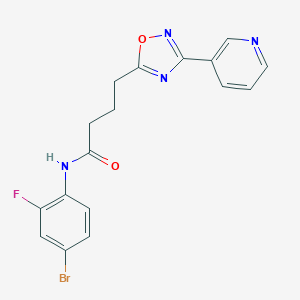
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as BDOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDOB is a synthetic compound that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act through the modulation of the GABAergic system. N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This leads to an increase in the inhibitory tone in the brain, resulting in its pharmacological effects.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been reported to have analgesic effects, which may be due to its ability to enhance the activity of GABA-A receptors in the spinal cord. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported to have anticonvulsant effects, which may be due to its ability to enhance the activity of GABA-A receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is also relatively stable and has a long shelf-life, which makes it suitable for use in long-term experiments. However, N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, which makes it difficult to interpret its pharmacological effects.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, particularly in the context of neurodegenerative diseases. Additionally, the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be further explored to gain a better understanding of its pharmacological effects. Overall, N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has significant potential for use in scientific research, and further studies are warranted to fully explore its potential applications.
Métodos De Síntesis
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been synthesized through a variety of methods, including the reaction of 4-bromo-2,6-dimethylphenylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the coupling with butanoyl chloride. The resulting compound was purified through column chromatography to obtain N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. Other methods have also been reported, including the reaction of 4-bromo-2,6-dimethylphenylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide, followed by the coupling with butanoyl chloride.
Aplicaciones Científicas De Investigación
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in scientific research. It has been reported to have a variety of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta peptides and alpha-synuclein.
Propiedades
Nombre del producto |
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
Fórmula molecular |
C20H20BrN3O2 |
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H20BrN3O2/c1-13-11-16(21)12-14(2)19(13)22-17(25)9-6-10-18-23-20(24-26-18)15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,22,25) |
Clave InChI |
URPYJNZPSWRIGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C)Br |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)
![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)



![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)